molecular formula C12H17NS B2994275 4-(3-Methylbenzyl)thiomorpholine CAS No. 414882-72-7

4-(3-Methylbenzyl)thiomorpholine

Cat. No.: B2994275
CAS No.: 414882-72-7
M. Wt: 207.34
InChI Key: PGGZEZVGUUKGKB-UHFFFAOYSA-N
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Description

4-(3-Methylbenzyl)thiomorpholine is an organic compound with the molecular formula C12H17NS. It is a derivative of thiomorpholine, where the thiomorpholine ring is substituted with a 3-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbenzyl)thiomorpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methylbenzyl)thiomorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methylbenzyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylbenzyl)thiomorpholine is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the benzyl ring can affect the compound’s steric and electronic properties, leading to differences in its behavior compared to other similar compounds .

Properties

IUPAC Name

4-[(3-methylphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-11-3-2-4-12(9-11)10-13-5-7-14-8-6-13/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGZEZVGUUKGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321863
Record name 4-[(3-methylphenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

414882-72-7
Record name 4-[(3-methylphenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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